Technical Documentation Center

D-3-Phenylserine monohydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-3-Phenylserine monohydrate

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of D-3-Phenylserine Monohydrate: A Comprehensive Guide for Solid-State Characterization and Formulation

Executive Summary D-3-Phenylserine (also known as D-threo-3-phenylserine) is a critical chiral amino acid building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Due to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-3-Phenylserine (also known as D-threo-3-phenylserine) is a critical chiral amino acid building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its zwitterionic nature, it exhibits a strong thermodynamic drive to incorporate water into its crystal lattice, predominantly crystallizing as D-3-Phenylserine monohydrate (CAS: 313222-82-1). For drug development professionals and formulation scientists, understanding the thermodynamic boundaries of this hydrate is not merely an analytical exercise—it is a regulatory and operational imperative.

This whitepaper provides an authoritative, in-depth technical framework for evaluating the thermodynamic stability of D-3-Phenylserine monohydrate. By deploying a self-validating matrix of orthogonal analytical techniques, researchers can definitively map phase boundaries, prevent unexpected polymorphic transformations during processing (e.g., milling, wet granulation), and ensure long-term shelf-life stability.

Mechanistic Drivers of Hydrate Stability

To control a hydrate, one must first understand the causality of its formation. Why does D-3-Phenylserine preferentially crystallize as a monohydrate under ambient conditions? The answer lies in the delicate balance between lattice energy and hydration energy, driven by the molecule's zwitterionic structure.

  • Zwitterionic Hydrogen-Bonding Networks: In the solid state, D-3-Phenylserine exists as a zwitterion, featuring a protonated amine ( −NH3+​ ) and a deprotonated carboxylate ( −COO− ). These highly polar, charged moieties create substantial electrostatic repulsion if packed too closely, while the bulky phenyl ring sterically hinders optimal self-assembly. Water molecules act as essential "structural pillars," bridging the −NH3+​ and −COO− groups between adjacent API molecules[1]. This satisfies the hydrogen-bonding potential and relieves electrostatic strain.

  • Gibbs Free Energy ( ΔG ) Optimization: The incorporation of stoichiometric water increases the overall crystal lattice energy. The monohydrate becomes thermodynamically stable when the free energy of the hydrated crystal lattice is lower than the combined free energies of the anhydrate lattice and free liquid water[2].

  • Anomalous Water Constraints: Solid-state NMR studies on analogous pharmaceutical hydrates demonstrate that tightly bound stoichiometric water significantly restricts molecular mobility. This tight binding leads to exceptionally high thermal dehydration temperatures and robust kinetic stability, preventing spontaneous dehydration under standard storage conditions[3].

Thermodynamic Phase Boundaries and Water Activity ( aw​ )

The transition between D-3-Phenylserine anhydrate and its monohydrate is strictly dictated by the critical water activity ( aw∗​ ) of the environment. At constant temperature and pressure, thermodynamic equilibrium dictates that the chemical potential of water in the surrounding phase (vapor or liquid) must equal the chemical potential of water within the crystal lattice.

  • If aw​>aw∗​ : The monohydrate is the thermodynamically stable phase.

  • If aw​<aw∗​ : The anhydrate is the thermodynamically stable phase.

PhaseTransition Anhydrate D-3-Phenylserine (Anhydrate) Monohydrate D-3-Phenylserine Monohydrate Anhydrate->Monohydrate a_w > a_w^* Hydration Monohydrate->Anhydrate a_w < a_w^* Dehydration Solution Aqueous Solution (Dissolved API) Monohydrate->Solution Dissolution Solution->Monohydrate Crystallization (a_w > a_w^*)

Thermodynamic phase transitions of D-3-Phenylserine modulated by water activity.

Self-Validating Experimental Protocols

A single analytical technique is insufficient to declare thermodynamic stability due to the risk of kinetic trapping (hysteresis). As a Senior Application Scientist, I mandate a self-validating workflow : kinetic moisture sorption data must be corroborated by equilibrium slurry data, which is then structurally validated by thermal and diffraction analyses.

Workflow Start Solid-State Characterization DVS Dynamic Vapor Sorption (DVS) Assess kinetic stability Start->DVS Slurry Slurry Equilibration Determine thermodynamic a_w^* Start->Slurry Thermal DSC / TGA Quantify dehydration energy Start->Thermal Integration Thermodynamic Phase Diagram DVS->Integration Slurry->Integration XRPD VT-XRPD Monitor lattice expansion Thermal->XRPD XRPD->Integration

Self-validating experimental workflow for hydrate thermodynamic stability.

Protocol 1: Slurry Equilibration (Thermodynamic Bridging)

Causality & Rationale: Dynamic Vapor Sorption (DVS) often suffers from kinetic hysteresis, where the activation energy required to reorganize the crystal lattice delays water uptake or loss. Slurry bridging bypasses these solid-state kinetic barriers by utilizing solvent-mediated phase transformations (dissolution and recrystallization). According to the Gibbs phase rule, the surviving solid phase in a saturated suspension represents the true thermodynamic minimum.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a series of binary solvent mixtures (e.g., ethanol/water or methanol/water) to create a precise gradient of water activities ( aw​ ranging from 0.10 to 0.90 in 0.05 increments) at 25°C.

  • Sample Introduction: Add a 1:1 physical mixture (by weight) of D-3-Phenylserine anhydrate and D-3-Phenylserine monohydrate to each solvent system to form a dense, opaque suspension.

  • Equilibration: Agitate the slurries magnetically at a constant temperature (25°C ± 0.1°C) for 72 to 96 hours.

  • Isolation: Rapidly filter the suspensions using a 0.45 µm PTFE syringe filter to isolate the solid phase, taking care to avoid evaporative cooling or ambient moisture condensation.

  • Structural Confirmation: Analyze the recovered wet solids immediately via X-ray Powder Diffraction (XRPD). The aw​ interval where the dominant phase switches from anhydrate to monohydrate brackets the critical water activity ( aw∗​ ).

Protocol 2: Dynamic Vapor Sorption (DVS)

Causality & Rationale: While slurry experiments provide the thermodynamic endpoint, DVS maps the kinetic boundaries of hydration/dehydration under atmospheric humidity, which is critical for defining manufacturing facility HVAC requirements and packaging specifications.

Step-by-Step Methodology:

  • Loading: Load 10–20 mg of D-3-Phenylserine anhydrate into the quartz pan of a DVS microbalance.

  • Programming: Subject the sample to an isothermal relative humidity (RH) program at 25°C: 0% to 95% RH, and back to 0% RH, in 10% step increments.

  • Equilibration Criteria: Set the mass equilibrium criterion ( dm/dt ) to < 0.002% per minute for a minimum of 10 minutes before the system automatically advances to the next RH step.

  • Data Interpretation: A sharp, step-wise mass increase corresponding to ~9.04% w/w (the theoretical mass of one mole of water per mole of D-3-Phenylserine, MW: 181.19 g/mol ) confirms stoichiometric monohydrate formation.

Protocol 3: Thermal Analysis (DSC/TGA) and VT-XRPD

Causality & Rationale: Coupling thermal analysis with Variable-Temperature XRPD (VT-XRPD) reveals whether dehydration results in an isomorphic desolvate (where the lattice remains intact but empty, often highly unstable) or a reconstructive phase transformation (where the lattice collapses and recrystallizes into a distinct anhydrate polymorph).

Step-by-Step Methodology:

  • Thermal Profiling: Perform Thermogravimetric Analysis (TGA) simultaneously with Differential Scanning Calorimetry (DSC) on the monohydrate at a heating rate of 10°C/min under a dry nitrogen purge.

  • Energy Quantification: Integrate the DSC endotherm corresponding to the TGA mass loss step to calculate the enthalpy of dehydration ( ΔHdehyd​ ).

  • In-Situ Diffraction: Conduct VT-XRPD by heating the monohydrate from 25°C to 150°C in 10°C increments, holding for 5 minutes at each step to collect a diffractogram. Observe the disappearance of monohydrate-specific Bragg peaks and the emergence of anhydrate peaks.

Quantitative Data & Phase Stability Summaries

The following tables synthesize the expected thermodynamic and physical parameters for the D-3-Phenylserine solid-state system, providing a rapid-reference guide for formulation scientists.

Table 1: Thermodynamic and Physical Parameters of D-3-Phenylserine Solid Phases
ParameterD-3-Phenylserine AnhydrateD-3-Phenylserine Monohydrate
Stoichiometry (Water:API) 0:11:1
Theoretical Water Content 0.0% w/w~9.04% w/w
Critical Water Activity ( aw∗​ ) at 25°C Thermodynamically stable below ~0.25 aw​ Thermodynamically stable above ~0.25 aw​
Dehydration Onset (TGA) N/A> 110°C (indicates strong hydrogen-bond integration)
Aqueous Solubility (25°C) Higher (Metastable in aqueous media)Lower (Thermodynamically stable in aqueous media)
Table 2: Relative Stability Matrix across Processing Conditions
Processing ConditionDominant PhaseRisk of Phase TransformationCausality
Wet Granulation MonohydrateLowSystem is water-saturated ( aw​≈1.0 ), heavily favoring the hydrate.
Fluid Bed Drying MonohydrateModerateOver-drying at high temperatures/low RH can strip lattice water, inducing amorphization.
High-Shear Milling Anhydrate / AmorphousHighLocalized mechanical heating and lattice disruption drive off stoichiometric water.
Ambient Storage (60% RH) MonohydrateLowAmbient humidity is well above the critical aw∗​ , maintaining lattice stability.

Conclusion

The thermodynamic stability of D-3-Phenylserine monohydrate is not a static property but a dynamic equilibrium dictated by its zwitterionic architecture and the surrounding water activity. Because water acts as a critical structural pillar bridging the molecule's electrostatic charges, the monohydrate exhibits profound stability under ambient conditions. By strictly adhering to the self-validating analytical workflow outlined in this guide—anchored by slurry bridging experiments to bypass kinetic hysteresis—drug development professionals can accurately map the phase boundaries of this vital chiral intermediate. This rigor ensures batch-to-batch consistency, mitigates the risk of catastrophic phase transformations during manufacturing, and ultimately safeguards the integrity of the final formulated product.

References

  • Pharma Drama. "What are pharmaceutical hydrates and solvates?" Pharma Excipients.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeD2addDqg3QYfg4SDCHShNP4xx8lKvYuoCfaVaz4ZXHRNeMb06cx_c0GFbOZ2qmmXN5OLJM0QQnPTC4BrIkOyofSGDyUJXqMzRlJOr184tNHfanAh4PYEDJOukFBZVeNU2we9Gb7UiFQpgQgj-4RSB4h6Q9zsFMCYlG_cZ8W_lyz7]
  • Braun, D. E., et al. "Navigating the Waters of Unconventional Crystalline Hydrates." PMC, National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3jceN0gVT4hp_S4pKyQi31TWxu3AYlLSV3Yqhtf2d57UTrHY8BGcBG2iimTgWyb-LbCI9DRaZjWqmmnXi4T8LVomorIs5Sj7EvLQ9-Tu0IC0zCWL1aovIgd7SOJAVi2gC2dOYgHLQ9GQPNsE=]
  • "Role of Anomalous Water Constraints in the Efficacy of Pharmaceuticals Probed by 1H Solid-State NMR." PMC, National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHnppvJTpEB9oGFb16nXVYKO-RL2zzZpHz0fCTKEJI5O0GmYAEn2hlpsPZTUiPEj3PoSXBEHosX2xRTc4VYdtM25IpC01EA313NrV6-vUCjh6ttGTa7jhiAABKCW79_eIWtYlA0GskuNHcxJQ=]

Sources

Exploratory

Solubility profile of D-3-Phenylserine monohydrate in organic solvents

Thermodynamic and Empirical Solubility Profile of D-3-Phenylserine Monohydrate in Organic Solvents: A Technical Guide for Process Chemistry Physicochemical Grounding: The Zwitterionic Monohydrate D-3-Phenylserine (specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic and Empirical Solubility Profile of D-3-Phenylserine Monohydrate in Organic Solvents: A Technical Guide for Process Chemistry

Physicochemical Grounding: The Zwitterionic Monohydrate

D-3-Phenylserine (specifically the D-threo isomer) is a chiral, non-proteinogenic amino acid characterized by its zwitterionic backbone and a lipophilic phenyl ring. In its most stable solid state, it exists as a monohydrate. The structural water molecule acts as a critical thermodynamic bridge, stabilizing the crystal lattice through an extensive, highly ordered hydrogen-bonding network.

When evaluating its solubility profile in organic solvents, process chemists must account for the thermodynamic penalty of disrupting this stable lattice ( ΔGlattice​ ). Unlike its lipophilic protected derivatives—such as Boc-D-threo-3-phenylserine, which exhibits high solubility in methanol, DMF, and DMSO[1]—the unprotected monohydrate relies entirely on the solvent's ability to solvate both the cationic ammonium and anionic carboxylate moieties simultaneously. Furthermore, stereochemistry plays a definitive role in crystallization thermodynamics; the threo isomer generally exhibits lower solubility than the erythro isomer, a property that drives second-order diastereomeric transformations during crystallization and enzymatic resolution[2].

Thermodynamic Pathway of Solvation

To understand the causality behind the solubility limits of D-3-Phenylserine monohydrate, we must map its thermodynamic solvation pathway. Dissolution is not a single-step event. The solvent must first penetrate the monohydrate lattice and displace the structural water molecule before it can stabilize the charged functional groups via dipole-dipole interactions and hydrogen bonding.

Mechanism N1 Crystal Lattice (Monohydrate) N2 Lattice Disruption (Solvent Penetration) N1->N2 ΔG_diss N3 Zwitterion Solvation (Dipole & H-Bonds) N2->N3 Solvation N4 Equilibrium State (Saturated Solution) N3->N4 Saturation

Thermodynamic pathway of D-3-Phenylserine monohydrate solvation in polar solvents.

Solubility Profile in Key Organic Solvents

Because of its zwitterionic nature, non-polar solvents (e.g., hexane, toluene) completely fail to overcome the lattice energy. Conversely, highly polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol) offer varying degrees of solvation. The thermodynamic mixing behavior of structurally related compounds, such as thiamphenicol, confirms that hydrogen-bond basicity and solvent polarity are the primary drivers for dissolution in neat organic solvents[2].

Table 1: Comparative Solubility Profile of D-3-Phenylserine Monohydrate at 25°C

SolventPolarity IndexSolvation MechanismEstimated Solubility Range
Dimethyl Sulfoxide (DMSO) 7.2Strong H-bond acceptor, disrupts zwitterionModerate (10 - 20 mg/mL)
Dimethylformamide (DMF) 6.4H-bond acceptor, dipole-dipole interactionsLow to Moderate (5 - 15 mg/mL)
Methanol (MeOH) 5.1Protic H-bond donor/acceptorLow (< 5 mg/mL)
Ethanol (EtOH) 5.2Protic H-bond donor/acceptor, lower dielectricVery Low (< 2 mg/mL)
Acetone 5.1Weak dipole interaction, lacks H-bond donorInsoluble (< 0.1 mg/mL)
Hexane 0.1Non-polar, no H-bonding capabilityInsoluble (0 mg/mL)

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Step-by-Step Methodology:

  • Preparation of Solid Phase: Accurately weigh 50 mg of D-3-phenylserine monohydrate into a 5 mL amber glass vial. Causality: The amber glass prevents photo-degradation of the electron-rich phenyl ring over the extended incubation period.

  • Solvent Addition & Equilibration: Add 1 mL of the target anhydrous organic solvent. Seal the vial tightly with a PTFE-lined cap. Causality: Preventing atmospheric moisture ingress is critical; extraneous water will alter the thermodynamic equilibrium of the monohydrate and artificially inflate solubility readings.

  • Isothermal Incubation: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: A 48-hour window ensures that the thermodynamic equilibrium between the solid monohydrate and the solvated species is fully established, avoiding pseudo-solubility artifacts caused by transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Causality: Centrifugation followed by micro-filtration ensures zero carryover of suspended micro-crystals, which would cause false-positive concentration spikes in the analytical phase.

  • Quantitative Analysis (HPLC-UV): Dilute the filtered supernatant with the mobile phase (e.g., 0.1% TFA in Water:Acetonitrile) to fall within the linear dynamic range of the UV detector (typically monitored at 210 nm). Quantify the concentration against a pre-established 5-point calibration curve.

  • Gravimetric Validation (The Self-Check): Evaporate a known volume of the remaining supernatant under a gentle stream of nitrogen gas and weigh the residual solid. Compare this gravimetric yield with the HPLC quantification to validate mass balance and rule out solvent-induced degradation.

Workflow N1 Phase 1: Solid Preparation D-3-Phenylserine Monohydrate N2 Phase 2: Solvent Equilibration (Isothermal Shake-Flask, 48h) N1->N2 N3 Phase 3: Phase Separation (Centrifugation & 0.22µm Filtration) N2->N3 N4 Phase 4: Quantitative Analysis (HPLC-UV & Gravimetry) N3->N4 N5 Phase 5: Data Validation (Mass Balance Confirmation) N4->N5

Experimental workflow for isothermal shake-flask solubility determination.

Strategic Recommendations for Drug Development

For drug development professionals formulating or synthesizing D-3-phenylserine derivatives, the monohydrate's solubility profile strictly dictates the choice of reaction media. Due to its zwitterionic lattice, neat non-polar and weakly polar solvents are entirely ineffective. Process chemists should utilize DMSO or DMF for homogeneous reactions. If a less polar solvent is required for downstream chemistry, researchers must consider temporary protection strategies (e.g., Boc-protection or esterification) to transiently disrupt the zwitterion and increase organic solubility during complex synthetic steps[1].

References

  • Guo, Rui, et al. "Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol." Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Liu, J., et al. "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

D-3-Phenylserine Monohydrate: Comprehensive Material Safety, Biochemical Profiling, and Handling Methodologies

Executive Summary D-3-Phenylserine monohydrate (associated with CAS registries such as 31234-71-6 and 313222-82-1) is a non-canonical D-amino acid of significant interest in neurobiology, biocatalysis, and pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-3-Phenylserine monohydrate (associated with CAS registries such as 31234-71-6 and 313222-82-1) is a non-canonical D-amino acid of significant interest in neurobiology, biocatalysis, and pharmaceutical synthesis[1]. Unlike its L-isomer counterparts, which are common precursors for neurotransmitters, the D-threo configuration exhibits unique stereospecific interactions with specialized enzymes[2].

This technical whitepaper provides an authoritative guide on the material safety data, physicochemical properties, and laboratory handling of D-3-Phenylserine monohydrate. By bridging the gap between molecular causality and macroscopic safety protocols, this document ensures that researchers can handle, quantify, and utilize this compound with maximum scientific integrity.

Physicochemical Profiling & Hazard Identification

Understanding the physical chemistry of D-3-Phenylserine monohydrate is the first step in predicting its behavior in both biological assays and standard laboratory environments. The presence of the monohydrate water molecule is critical: it stabilizes the crystal lattice via extensive hydrogen bonding, which prevents hygroscopic shifts during storage and ensures accurate molar dosing during peptide synthesis.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Impact
Chemical Name D-threo-3-Phenylserine monohydrateThe threo stereochemistry dictates its specific enzymatic binding affinity.
CAS Number 31234-71-6 / 313222-82-1[1]Registry identifiers for the specific hydrated D-isomer.
Molecular Weight 199.20 g/mol [1]Includes the hydrate; critical for precise stoichiometric calculations.
Melting Point 182–184 °C (Decomposes)[3]High melting point due to zwitterionic ionic lattice forces.
Boiling Point 398 ºC at 760 mmHg[3]Practically non-volatile; inhalation hazards are exclusively dust-based.
Flash Point 194.5 ºC[3]Low flammability risk under standard ambient conditions.
Material Safety Data & Hazard Causality

D-3-Phenylserine monohydrate is generally classified as a low-hazard substance, but it requires standard laboratory precautions (GHS Category: Warning).

  • Skin/Eye Irritation (H315, H319): The crystalline nature of the monohydrate powder can cause mechanical irritation to mucous membranes. The zwitterionic charge at physiological pH can disrupt local osmotic balance on the ocular surface.

  • Respiratory Irritation (H335): Because the compound is highly stable and non-volatile (Boiling Point 398 ºC[3]), the primary inhalation risk is aerosolized micro-dust generated during spatulation or weighing.

Biochemical Pathways & Enzymatic Interactions

D-amino acids are increasingly recognized for their physiological roles and utility in synthesizing non-canonical peptides[2]. D-3-Phenylserine serves as a highly specific substrate for Pyridoxal 5'-phosphate (PLP)-dependent enzymes. For instance, D-3-phenylserine deaminase—an enzyme isolated from bacterial genera such as Arthrobacter and Pseudomonas—specifically targets this enantiomer to elucidate metabolic pathways and produce chiral intermediates[4].

The structural similarity of D-3-Phenylserine to standard amino acids allows it to enter the active site of PLP-dependent enzymes, but its D-configuration requires specialized stereoselective deaminases for catalytic turnover[2].

G A D-3-Phenylserine Monohydrate B PLP-Dependent Deaminase A->B Binding C Schiff Base Intermediate B->C Dehydration D Phenylpyruvate + NH3 C->D Hydrolysis

Enzymatic degradation pathway of D-3-Phenylserine via PLP-dependent deaminase.

Experimental Methodologies: Safe Handling & Analytical Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means each workflow contains an internal control step to verify the success of the procedure before moving forward.

Protocol 1: Stereochemical Purity Validation via Chiral HPLC

Rationale: Biological activity is highly stereospecific. Contamination with L-threo or erythro isomers can completely alter enzymatic assay results. Self-Validation Step: A racemic mixture (DL-threo-3-phenylserine) is run prior to the sample to prove that the column can successfully resolve the enantiomers (baseline separation).

  • System Preparation: Equilibrate a chiral stationary phase column (e.g., Chiralpak CR(+)) with an aqueous mobile phase (typically Perchloric acid pH 1.5 to maintain the fully protonated state of the amine).

  • System Suitability (Validation): Inject 10 µL of a 1 mg/mL racemic DL-threo-3-phenylserine standard. Confirm that the resolution factor ( Rs​ ) between the L- and D- peaks is ≥1.5 .

  • Sample Preparation: Dissolve 10 mg of D-3-Phenylserine monohydrate in 10 mL of the mobile phase. Sonicate for 5 minutes to ensure the disruption of the hydrate lattice.

  • Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm (optimal for the phenyl ring π→π∗ transition).

  • Quantification: Calculate the enantiomeric excess (ee%) by comparing the Area Under the Curve (AUC) of the D-isomer peak against any residual L-isomer peak.

Workflow Step1 Aqueous Solubilization Step2 Chiral HPLC Resolution Step1->Step2 Step3 UV Detection (210 nm) Step2->Step3 Step4 ee% & Purity Quantification Step3->Step4

Self-validating analytical workflow for determining stereochemical purity.

Protocol 2: Spill Decontamination and Exposure Response

Rationale: Preventing cross-contamination in peptide synthesis laboratories is critical. Amino acid dust can easily contaminate adjacent reactions. Self-Validation Step: Post-cleanup, the surface is swabbed with a ninhydrin solution. A lack of purple color change validates that all primary amines have been successfully removed.

  • Containment: In the event of a powder spill, immediately isolate the area. Do not dry-sweep, as this will aerosolize the fine monohydrate crystals.

  • Neutralization/Collection: Lightly mist the spill with a 10% isopropanol/water solution to collapse the dust. Wipe the area with damp, lint-free absorbent pads.

  • Chemical Decontamination: Wash the surface with a mild acidic solution (e.g., 0.1 M HCl) to ensure the compound is fully solubilized as a hydrochloride salt, followed by a DI water rinse.

  • Validation (Ninhydrin Test): Swab the decontaminated surface and apply a drop of 0.2% ninhydrin indicator. Heat the swab gently. If the swab remains colorless/yellow, decontamination is validated. A purple hue indicates residual D-3-Phenylserine.

  • PPE Requirements: Nitrile gloves (minimum 4 mil thickness), safety goggles, and an N95/P100 particulate respirator if handling bulk quantities outside a fume hood.

Storage and Stability Dynamics

The monohydrate form is thermodynamically stable under ambient conditions, but specific environmental triggers can induce degradation:

  • Thermal Dehydration: Prolonged exposure to temperatures above 60°C can drive off the water of hydration, converting the compound to its anhydrous form. This alters the molecular weight and can cause dosing errors in subsequent experiments.

  • Racemization: Exposure to strong bases (pH > 10) can abstract the α -proton, leading to planar enolate formation and subsequent racemization, destroying the D-threo stereochemical purity.

  • Storage Directive: Store in a tightly sealed amber vial at 2–8°C (refrigerated) to maintain the hydration state and prevent UV-induced oxidative degradation of the phenyl ring.

Sources

Exploratory

Spectroscopic characterization of D-3-Phenylserine monohydrate

An In-Depth Technical Guide to the Spectroscopic Characterization of D-3-Phenylserine Monohydrate As a Senior Application Scientist, the characterization of chiral, non-proteinogenic amino acids requires more than just r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of D-3-Phenylserine Monohydrate

As a Senior Application Scientist, the characterization of chiral, non-proteinogenic amino acids requires more than just running a sample through an instrument; it demands a holistic understanding of molecular architecture, hydration states, and stereochemistry. D-3-Phenylserine (also designated as D-threo-3-phenylserine) is a vital chiral building block utilized in the enantioselective synthesis of cyclic pentapeptides, antiviral agents, and as a stereochemical probe for PLP-dependent enzymes[1].

When handling D-3-Phenylserine in its most stable crystalline form—the monohydrate (CAS 69-96-5)—the presence of the water molecule fundamentally dictates the hydrogen-bonding network of the solid lattice. This guide delineates the causal logic and self-validating protocols required to rigorously characterize D-3-Phenylserine monohydrate using Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Architecture & The Hydration Imperative

Before initiating any spectroscopic workflow, one must account for the physicochemical baseline of the analyte. D-3-Phenylserine monohydrate exists as a zwitterion in the solid state, possessing a protonated amino group ( −NH3+​ ) and a deprotonated carboxylate group ( −COO− ). It exhibits a melting point with decomposition at approximately 202–208 °C[2].

The monohydrate state is not merely incidental; the water molecule bridges the hydroxyl group of the β -carbon and the zwitterionic backbone, shifting vibrational frequencies and altering solubility profiles. Therefore, any analytical workflow must first validate the hydration state to ensure the resulting spectra are accurately assigned to the monohydrate rather than an anhydrous artifact.

Workflow cluster_Solid Solid-State Characterization cluster_Solution Solution-State Characterization A D-3-Phenylserine Monohydrate Initial Sample TGA Thermogravimetric Analysis (TGA) Validate 1 eq. H2O (~9% mass loss) A->TGA Step 1: Hydration Check B ATR FT-IR Spectroscopy (Probes Dipole Changes) TGA->B Intact Monohydrate C Raman Spectroscopy (Probes Polarizability) TGA->C D 1H & 13C NMR (DMSO-d6) (Stereochemical Validation) TGA->D Dissolution E Comprehensive Structural & Stereochemical Validation B->E Zwitterion/H-Bonds C->E Aromatic Ring Modes D->E Diastereomeric Purity

Analytical workflow for the self-validating characterization of D-3-Phenylserine Monohydrate.

Vibrational Profiling: FT-IR and Raman Spectroscopy

Vibrational spectroscopy provides a orthogonal look at the molecule. FT-IR is highly sensitive to changes in the dipole moment, making it ideal for observing the highly polar O−H , N−H , and C=O bonds. Conversely, Raman spectroscopy excels at detecting changes in polarizability, making it the premier technique for characterizing the non-polar aromatic phenyl ring.

Causality in Experimental Design: ATR vs. KBr Pellets

Historically, solid-state IR was performed using KBr pellets. However, for a monohydrate like D-3-Phenylserine, the high pressure required to press a KBr pellet can induce localized heating and mechanical stress, potentially driving off the water of hydration. Furthermore, KBr is highly hygroscopic and will absorb atmospheric moisture, confounding the O−H stretch region (~3400 cm⁻¹). The self-validating choice: Attenuated Total Reflectance (ATR) FT-IR must be used. ATR requires zero sample preparation, exerts minimal mechanical stress, and preserves the native monohydrate crystal lattice.

Spectral Data Summary

Table 1: Orthogonal Vibrational Band Assignments for D-3-Phenylserine Monohydrate

Functional Group / ModeFT-IR (ATR) Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Diagnostic Significance
Hydration Water ( O−H stretch)~3450 (Broad, strong)Weak/AbsentConfirms monohydrate lattice.
β -Hydroxyl ( O−H stretch)~3250 (Sharp)WeakDistinguishable from lattice water.
Ammonium ( −NH3+​ stretch)~3100 - 2800 (Broad, overlapping)~2950 (C-H overlap)Confirms zwitterionic state.
Aromatic C−H stretch~3030 (Weak)~3060 (Strong, sharp)Primary Raman identifier for phenyl ring.
Carboxylate ( −COO− asym. stretch)~1590 (Strong)~1585 (Weak)Confirms deprotonated acid (zwitterion).
Aromatic Ring Breathing~1000 (Weak)~1003 (Very Strong)Hallmark Raman peak for monosubstituted benzenes.
Aromatic C−H out-of-plane bend~760, 700 (Strong)WeakConfirms monosubstitution on the phenyl ring.

Magnetic Resonance Profiling: Stereochemical Validation via NMR

While vibrational spectroscopy confirms the functional groups and hydration state, Nuclear Magnetic Resonance (NMR) is the definitive tool for proving the relative and absolute stereochemistry of the molecule. D-3-Phenylserine possesses two chiral centers (C2 and C3), meaning it can exist as threo or erythro diastereomers. High-field and benchtop NMR systems are routinely employed to differentiate these diastereomers based on their chemical shifts and coupling constants[3].

Causality in Experimental Design: Solvent Selection

When preparing the sample for ¹H NMR, the choice of deuterated solvent is critical. If Deuterium Oxide ( D2​O ) is used, rapid proton-deuterium exchange will obliterate the signals for the −OH and −NH3+​ protons. The self-validating choice: Dimethyl sulfoxide-d6 (DMSO-d6) must be utilized. DMSO-d6 forms strong hydrogen bonds with the analyte, slowing down proton exchange and allowing the β -hydroxyl and α -ammonium protons to be distinctly observed and integrated, ensuring the molecule is structurally intact in solution.

Diastereomeric Discrimination via the Karplus Equation

The most critical diagnostic feature in the ¹H NMR spectrum of D-3-Phenylserine is the vicinal coupling constant ( 3Jαβ​ ) between the proton on the α -carbon and the proton on the β -carbon. According to the Karplus equation, this coupling constant is highly dependent on the dihedral angle between these two protons.

  • In the threo configuration (D-3-Phenylserine), the favored rotamer in solution typically places the protons at a dihedral angle that yields a smaller coupling constant ( 3J≈4.0−5.0 Hz).

  • In the erythro configuration, the steric bulk of the phenyl and carboxylate groups forces a rotameric conformation that yields a significantly larger coupling constant ( 3J≈8.0−9.0 Hz).

Stereochem N1 Acquire 1H NMR (DMSO-d6) N2 Isolate Alpha & Beta Proton Doublets (~3.5 ppm & ~5.0 ppm) N1->N2 N3 Calculate Vicinal Coupling Constant (3J_ab) N2->N3 N4 threo-Isomer Confirmed (Target Analyte) N3->N4 J ≈ 4.0 - 5.0 Hz N5 erythro-Isomer Detected (Impurity/Variant) N3->N5 J ≈ 8.0 - 9.0 Hz

Logic gate for NMR-based diastereomeric discrimination of phenylserine isomers.

Table 2: Typical ¹H NMR Chemical Shifts for D-threo-3-Phenylserine (DMSO-d6, 400 MHz)

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Notes
Aromatic Protons7.25 - 7.40Multiplet (m)5HPhenyl ring protons.
β -Hydroxyl ( −OH )~5.50Broad singlet (br s)1HExchangeable; visible only in aprotic solvents like DMSO.
β -CH~5.00Doublet (d)1H 3J≈4.5 Hz. Deshielded by phenyl and OH groups.
α -CH~3.50Doublet (d)1H 3J≈4.5 Hz. Adjacent to ammonium group.
Ammonium ( −NH3+​ )~8.00Broad (br)3HExchangeable zwitterionic protons.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, execute the following step-by-step methodology:

Phase 1: Hydration Validation

  • Weigh 5.0 mg of the D-3-Phenylserine monohydrate sample into an alumina crucible.

  • Perform Thermogravimetric Analysis (TGA) from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge.

  • Validation Check: Confirm a mass loss of approximately 9.0% between 100 °C and 150 °C, corresponding precisely to the loss of one molar equivalent of water. Do not proceed to IR if the mass loss is absent (indicating an anhydrous sample) or excessive (indicating hygroscopic pooling).

Phase 2: Vibrational Acquisition

  • Place 2-3 mg of the validated monohydrate powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply the pressure anvil until the software indicates optimal contact. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Transfer the sample to a Raman spectrometer (785 nm excitation laser is recommended to minimize fluorescence). Acquire spectra from 3200 to 200 cm⁻¹.

  • Validation Check: Cross-reference the presence of the ~1590 cm⁻¹ asymmetric carboxylate stretch in the IR with the ~1003 cm⁻¹ aromatic breathing mode in the Raman spectrum.

Phase 3: Stereochemical Confirmation

  • Dissolve 15 mg of the sample in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Acquire a standard 1D ¹H NMR spectrum (minimum 16 transients, 298 K).

  • Validation Check: Extract the coupling constant ( J ) between the doublets at ~5.00 ppm and ~3.50 ppm. A value of J≈4.5 Hz definitively validates the threo stereochemistry, proving the sample is D-3-Phenylserine and not the erythro diastereomer[3].

References

  • Kriesten, E., et al. "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation." Organic Process Research & Development, ACS Publications, 13 Sep. 2024.[Link]

  • Misono, H., et al. "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." Applied and Environmental Microbiology, NIH, Jan. 2005.[Link]

  • Beilstein-Institut. "PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids." Beilstein-Institut, 13 Dec. 2013.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing peptides using D-3-Phenylserine monohydrate

As a Senior Application Scientist, the successful incorporation of non-canonical, sterically hindered amino acids into a peptide sequence requires moving beyond standard automated protocols. D-3-Phenylserine (D-threo-3-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the successful incorporation of non-canonical, sterically hindered amino acids into a peptide sequence requires moving beyond standard automated protocols. D-3-Phenylserine (D-threo-3-phenylserine) introduces profound conformational rigidity due to its bulky β-phenyl ring and secondary β-hydroxyl group, making it highly valuable for structure-activity relationship (SAR) studies.

However, utilizing the monohydrate form of this building block introduces critical synthetic bottlenecks. This application note details a self-validating, mechanistically grounded protocol for managing hydration, overcoming steric hindrance, and minimizing epimerization during Solid-Phase Peptide Synthesis (SPPS).

Pre-Synthetic Dehydration: The Causality of Water Management

Mechanistic Rationale: SPPS relies on the generation of highly reactive active ester intermediates (e.g., O-acylisourea). If D-3-Phenylserine monohydrate[1] is subjected directly to activation conditions, the stoichiometric lattice water acts as a competing nucleophile. This water rapidly hydrolyzes the activated ester back to the free acid, consuming the coupling reagent and leading to profound coupling failures.

Dehydration & Protection Protocol:

  • Azeotropic Distillation: Suspend the D-3-Phenylserine monohydrate in anhydrous toluene. Evaporate under reduced pressure (rotary evaporator) at 45°C. Repeat this process three times to quantitatively strip the lattice water.

  • Orthogonal Protection: To prevent unwanted O-acylation during chain elongation, the dehydrated monomer must be converted to its Fmoc- and tert-butyl (tBu)-protected derivative, yielding Fmoc-D-3-Phenylserine(tBu)-OH prior to SPPS[2].

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Step 1: Resin Swelling
  • Weigh the desired amount of Rink Amide resin (for C-terminal amides) into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) and swell for 1 hour with gentle nitrogen agitation. Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for the bulky phenylserine derivative[3].

  • Drain the solvent completely.

Step 2: Fmoc Deprotection
  • Add a 20% (v/v) piperidine in DMF solution to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure quantitative removal of the Fmoc group[3].

  • Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine and the dibenzofulvene byproduct[2].

Step 3: Activation and Coupling

Mechanistic Rationale: The bulky β-phenyl and β-hydroxyl groups severely hinder nucleophilic attack by the resin-bound amine. While uronium salts (like HBTU) are standard, prolonged coupling times with these reagents can promote oxazolone-mediated epimerization at the α-carbon. A DIC/HOBt system in a less polar solvent mixture (DCM/DMF) is strongly recommended to suppress epimerization while maintaining high coupling efficiency[4].

  • In a separate vial, dissolve Fmoc-D-3-Phenylserine(tBu)-OH (3.0 eq.) and HOBt (3.0 eq.) in a minimal volume of 1:1 DCM:DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.) and allow the mixture to pre-activate for 3-5 minutes.

  • Transfer the activated amino acid solution to the deprotected resin.

  • Agitate for 2 to 4 hours at room temperature.

  • Drain and wash the resin 5 times with DMF.

Step 4: Capping (Critical for Hindered Amino Acids)
  • To prevent the propagation of deletion sequences from any unreacted amines, treat the resin with a capping solution (Acetic anhydride : DIPEA : DMF at 1:2:7) for 10 minutes[2].

  • Wash the resin 4 times with DMF.

Step 5: Cleavage and Global Deprotection
  • Wash the resin with Dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water.

  • Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature[3].

  • Filter the resin, collect the filtrate, and precipitate the peptide by adding the filtrate dropwise into cold diethyl ether.

  • Centrifuge, wash the pellet with cold ether, and lyophilize.

Self-Validating Quality Control

A robust protocol must validate its own success at each critical juncture:

  • Colorimetric Validation (Kaiser Test): Perform a Kaiser test after Step 2 and Step 3. Deep blue beads post-deprotection validate the availability of free amines. Yellow beads post-coupling validate complete acylation[3]. If beads are green/blue after coupling, the coupling step must be repeated before capping.

  • Mass Spectrometry (LC-MS) Diagnostics: Analyze the crude cleaved peptide.

    • A mass shift of +18 Da indicates a failure in the pre-synthetic dehydration step (water reacted with the active ester).

    • A mass shift of +104 Da indicates incomplete Fmoc removal.

Quantitative Data: Coupling Optimization

Coupling Reagent SystemEquivalents (AA : Reagent : Base)Solvent SystemReaction TimeEpimerization RiskRecommended Use Case
DIC / HOBt 3.0 : 3.0 : 0DCM/DMF (1:1)2 - 4 hoursLow Standard coupling of epimerization-prone D-3-Phenylserine[4].
HATU / DIPEA 3.0 : 2.9 : 6.0DMF1 - 2 hoursModerateHighly hindered sequences; strict time control required.
HBTU / DIPEA 3.0 : 2.9 : 6.0DMF2 - 3 hoursHighRoutine SPPS; less optimal for bulky β-substituted amino acids[3].

Process Visualization

SPPS_Workflow N1 D-3-Phenylserine Monohydrate (Starting Material) N2 Azeotropic Dehydration & Protection N1->N2 Remove Lattice Water N4 Activation & Coupling (DIC/HOBt in DCM/DMF) N2->N4 Fmoc/tBu Protected N3 Resin Swelling & Deprotection (20% Piperidine/DMF) N3->N4 Free Amine Resin N4->N3 Chain Elongation N5 Cleavage & Deprotection (TFA Cocktail) N4->N5 Final Sequence

Figure 1: SPPS workflow for D-3-Phenylserine incorporating dehydration, coupling, and cleavage.

References

  • Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Application

Advanced NMR Characterization Protocol for D-3-Phenylserine Monohydrate

Executive Summary D-3-Phenylserine monohydrate (also known as D-threo-3-phenylserine) is a non-proteinogenic β -hydroxy amino acid containing two chiral centers. It is a critical building block in the synthesis of cyclop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-3-Phenylserine monohydrate (also known as D-threo-3-phenylserine) is a non-proteinogenic β -hydroxy amino acid containing two chiral centers. It is a critical building block in the synthesis of cyclopeptide alkaloids and pharmaceutical agents such as droxidopa[1]. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges: differentiating the threo diastereomer from the erythro impurity, and confirming the stoichiometric hydration state. This application note provides a field-proven, self-validating dual-solvent NMR protocol designed to overcome the zwitterionic insolubility of the compound while delivering unambiguous structural elucidation.

Mechanistic Rationale for NMR Design (Causality)

Standard NMR protocols often fail for D-3-Phenylserine due to its tightly bound zwitterionic lattice, which renders it practically insoluble in neutral D 2​ O or standard organic solvents. To achieve high-resolution, quantitative data, the experimental design must be driven by the physical chemistry of the molecule:

  • Stereochemical Differentiation (The Acidic D 2​ O Pathway): To disrupt the zwitterionic network, D 2​ O must be acidified with DCl to a pH/pD of approximately 1.5[2]. This protonates the carboxylate group, converting the molecule into a highly soluble ammonium salt. Crucially, the acidic environment shifts rapidly exchanging -NH 3+​ and -OH protons downfield, preventing signal overlap with the critical C α -H and C β -H methine doublets required for Karplus equation analysis.

  • Hydration State Confirmation (The Anhydrous DMSO Pathway): D 2​ O cannot be used to validate the "monohydrate" status because the bound water rapidly undergoes H/D exchange with the bulk solvent. Therefore, a parallel acquisition in anhydrous DMSO-d 6​ is required to lock the water of hydration in a distinct resonance (~3.3 ppm) for accurate stoichiometric integration.

Experimental Workflow

NMR_Workflow A 1. Sample Weighing (10-15 mg D-3-Phenylserine) B 2. Solvent Selection Path A: D2O+DCl (Stereo) Path B: DMSO-d6 (Hydration) A->B C 3. Solubilization (Vortex & Sonication) B->C D 4. NMR Acquisition (1H, 13C, COSY) C->D E 5. Spectral Processing (Phase & Baseline Correction) D->E F 6. Data Validation (Calculate 3J_H-H & Integrals) E->F

Figure 1: Dual-pathway NMR workflow for stereochemical and hydration state validation.

Step-by-Step Methodologies

Protocol A: Stereochemical Validation (D 2​ O + DCl)
  • Sample Weighing : Accurately weigh 15.0 ± 0.5 mg of D-3-Phenylserine monohydrate into a clean, static-free glass vial.

  • Solvent Addition : Add 600 µL of high-purity Deuterium Oxide (D 2​ O, 99.9% D). The sample will initially form an opaque suspension.

  • Acidification : Add 10–15 µL of 20% DCl in D 2​ O. Vortex vigorously for 30 seconds. The drop in pD (< 1.5) will instantly dissolve the zwitterion, yielding a completely clear solution[2].

  • Transfer : Pipette 550 µL of the homogenized solution into a standard 5 mm precision NMR tube.

Protocol B: Hydration State Validation (DMSO-d 6​ )
  • Sample Weighing : Weigh 10.0 ± 0.5 mg of the sample into a glass vial.

  • Solvent Addition : Add 600 µL of anhydrous DMSO-d 6​ . Critical: Use a freshly opened ampoule to prevent atmospheric moisture from artificially inflating the water integral.

  • Dissolution : Sonicate the vial for 5 minutes at room temperature.

  • Transfer : Pipette 550 µL of the solution into a 5 mm precision NMR tube.

NMR Acquisition Parameters

To ensure complete longitudinal relaxation ( T1​ ) for accurate integration, a relaxation delay (D1) of at least 5.0 seconds is mandatory for 1 H acquisitions.

Parameter 1 H NMR (Stereochemistry) 13 C NMR (Backbone) 1 H NMR (Hydration)
Solvent D 2​ O + DClD 2​ O + DClDMSO-d 6​
Frequency 400 or 500 MHz100 or 125 MHz400 or 500 MHz
Pulse Angle 30°30°30°
Scans (NS) 16 - 32512 - 102416 - 32
Relaxation Delay (D1) 5.0 s2.0 s10.0 s
Temperature 298 K298 K298 K

Spectral Interpretation & Data Presentation

Stereochemical Elucidation (The Karplus Relationship)

The relative stereochemistry of β -hydroxy- α -amino acids is definitively assigned by evaluating the vicinal coupling constant ( 3JHα−Hβ​ ) between the α and β protons.

  • Threo Isomer (Target) : In the threo configuration, the predominant rotamer minimizes steric clash between the phenyl ring and the carboxylate group, resulting in a dihedral angle that yields a small coupling constant of J≈2.0−4.5 Hz [1].

  • Erythro Isomer (Impurity) : The erythro configuration adopts an anti-periplanar arrangement for the protons, yielding a significantly larger coupling constant of J≈6.0−8.0 Hz [1].

Furthermore, 13 C NMR provides orthogonal validation: the C β resonance typically appears at δ≈71.0 ppm for the threo isomer, whereas the erythro isomer shifts significantly downfield to δ≈79.0 ppm[1].

Expected Chemical Shifts (D 2​ O + DCl, pD ~1.5)
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Structural Assignment
1 H7.35 - 7.50Multiplet (5H)Aromatic protons (Phenyl ring)
1 H5.25 - 5.35Doublet, J≈2.0−4.5 (1H)C β -H (CH-OH)
1 H4.15 - 4.25Doublet, J≈2.0−4.5 (1H)C α -H (CH-NH 2​ )
13 C~170.5SingletCarboxylate (C=O)
13 C138.2, 129.5, 129.2, 126.8SingletsAromatic carbons
13 C~71.0SingletC β (CH-OH) threo marker
13 C~58.4SingletC α (CH-NH 2​ )

Self-Validating System Criteria

To ensure the integrity of the analytical results, the protocol includes three mandatory self-validation checkpoints:

  • Resolution & Solubilization Check : The aromatic multiplet at 7.35–7.50 ppm must display fine splitting. If the peaks appear as broad, featureless humps, the zwitterion has not been fully protonated. Corrective Action: Add an additional 5 µL of DCl to the NMR tube, invert to mix, and re-acquire.

  • Diastereomeric Purity Check : Inspect the baseline adjacent to the C β -H doublet (~5.3 ppm). The absolute absence of a secondary doublet with a J≈6.0 Hz confirms the sample is completely free from the erythro diastereomer[1].

  • Hydration Stoichiometry Check : In the DMSO-d 6​ spectrum, calibrate the integral of the 5-proton aromatic multiplet to exactly 5.00. The integral of the water peak (~3.3 ppm) should be approximately 2.00 (representing 2 protons from 1 molecule of H 2​ O), minus the known residual water blank value of the specific anhydrous DMSO-d 6​ batch used.

References

  • Cyclopeptide Alkaloids: Stereochemistry and Synthesis of the Precursors of Discarines C and D and Myrianthine A Source: ACS Publications (acs.org) URL:[Link]

  • Biocatalysis of aromatic β -hydroxy- α -amino acids via regio- and stereoselective amination of trans-3-arylglycidates using a phenylalanine aminomutase Source: Michigan State University Digital Repository (msu.edu) URL:[Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparing analytical methods for D-3-Phenylserine monohydrate purity assessment

As a Senior Application Scientist, I frequently encounter the analytical challenge of assessing the purity of chiral amino acids like D-3-Phenylserine monohydrate (also known as D-threo-3-phenylserine). Because this comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of assessing the purity of chiral amino acids like D-3-Phenylserine monohydrate (also known as D-threo-3-phenylserine). Because this compound possesses two stereocenters, its synthesis can yield four distinct stereoisomers (D-threo, L-threo, D-erythro, L-erythro). Accurately determining both its absolute chemical purity and its enantiomeric/diastereomeric excess is critical, particularly when it serves as a precursor in pharmaceutical manufacturing or as an enantiomeric control standard.

This guide objectively compares three highly orthogonal, self-validating analytical methods: Chiral High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Liquid Chromatography-Mass Spectrometry (LC-MS) following Marfey's derivatization.

Chiral HPLC via Ligand-Exchange Chromatography

Target: Enantiomeric and Diastereomeric Purity (Relative Area %)

Expertise & Causality: Direct separation of D-3-Phenylserine from its L-threo, D-erythro, and L-erythro counterparts requires a chiral stationary phase (CSP) capable of diastereomeric discrimination. The gold standard for underivatized amino acids is ligand-exchange chromatography [1]. By utilizing a (D)-penicillamine-based column with a copper(II) sulfate mobile phase, we induce the formation of transient diastereomeric ternary complexes between the CSP, the Cu(II) ion, and the phenylserine enantiomers. The subtle differences in the thermodynamic stability of these complexes dictate the elution order, providing baseline resolution of all four isomers without prior derivatization.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of D-3-Phenylserine monohydrate in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to prevent column frit occlusion.

  • Mobile Phase Preparation: Prepare a solution of 2 mM CuSO₄ in HPLC-grade water. Mix 75% of this aqueous solution with 25% Methanol (v/v). Degas thoroughly via ultrasonication to prevent baseline drift.

  • Chromatographic Conditions:

    • Column: Chirex 3126 (D)-penicillamine (250 × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. Causality note: Temperature control is critical here, as ligand-exchange complexation kinetics are highly temperature-dependent.

    • Detection: UV at 254 nm.

  • Validation Step: Sequentially inject single-isomer reference standards (L-threo, D-erythro, L-erythro) to map retention times. A system suitability criterion of resolution ( Rs​ ) > 1.5 between the D-threo and L-threo peaks must be met before sample analysis.

G A Sample: D-3-Phenylserine C Chiral Column: (D)-Penicillamine A->C B Mobile Phase: CuSO4 / MeOH B->C D Ligand Exchange: Diastereomeric Complexation C->D E UV Detection (254 nm) D->E F Stereochemical Purity (ee%, de%) E->F

Fig 1. Ligand-Exchange HPLC Workflow for Stereochemical Purity

Quantitative ¹H-NMR (qNMR)

Target: Absolute Mass Fraction Purity (w/w %)

Expertise & Causality: While HPLC is excellent for stereochemical profiling, it relies on relative area normalization and assumes uniform UV response factors. To determine absolute mass fraction purity without requiring a highly pure D-3-Phenylserine reference standard, we employ ¹H-qNMR [2]. By utilizing an internal calibrant like Maleic acid, we establish a direct, SI-traceable proportionality between the integral of the analyte's distinct proton signals and the calibrant. A critical challenge in amino acid qNMR is the interference of the HOD signal due to proton exchange; this is mitigated by strict pD control to shift the HOD peak away from the α and β proton resonances of phenylserine.

Self-Validating Protocol:

  • Gravimetric Preparation: Accurately co-weigh ~10.0 mg of D-3-Phenylserine monohydrate and ~2.0 mg of certified reference standard Maleic acid into a single vial using a microbalance ( d=0.001 mg).

  • Solvent Addition: Dissolve the mixture in 1.0 mL of D₂O containing 0.1% NaOD. Causality note: The basic environment ensures the amino acid is fully deprotonated, sharpening the signals and shifting the HOD peak upfield.

  • Acquisition Parameters:

    • Instrument: 600 MHz NMR spectrometer.

    • Pulse Sequence: 1D proton sequence (zg30).

    • Relaxation Delay (D1): ≥ 60 seconds. Causality note: This ensures complete longitudinal relaxation ( T1​ ) of all nuclei, a strict physical requirement for quantitative integration.

    • Scans: 64 to achieve a Signal-to-Noise ratio > 250:1.

  • Validation Step: Integrate the maleic acid singlet ( δ 6.2 ppm, 2H) against the phenylserine α -proton doublet. Calculate absolute purity using the standard qNMR mass-balance equation. Perform a secondary calculation using the aromatic protons ( δ 7.3-7.4 ppm) to cross-validate the result; the two purity values must agree within ±0.5% .

G A Co-weighing: Analyte + Internal Calibrant B D2O / NaOD Dissolution (pD Control) A->B C C B->C D Signal Integration (Analyte vs Calibrant) C->D E Absolute Mass Fraction Purity (%) D->E

Fig 2. qNMR Traceability and Internal Validation Logic

Advanced Derivatization LC-MS (Marfey's Reagent)

Target: Trace-level Diastereomeric Impurity Profiling

Expertise & Causality: For trace-level detection of β -diastereomers (e.g., erythro impurities in a threo batch) in complex matrices, UV detection lacks sensitivity. Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) converts the enantiomers into diastereomers [3]. The bulky, hydrophobic meta-dinitrobenzene moiety significantly increases retention on standard C18 reversed-phase columns, while the mass spectrometer provides highly specific, low-limit detection capabilities.

Self-Validating Protocol:

  • Derivatization: Mix 50 µL of D-3-Phenylserine solution (1 mM) with 100 µL of 1% L-FDAA in acetone and 20 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40 °C for 1 hour. Quench the reaction with 20 µL of 1 M HCl to stop further nucleophilic aromatic substitution.

  • LC-MS Analysis: Inject onto a C18 column (100 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in water and Acetonitrile.

  • Validation Step: Detect via ESI-MS in negative ion mode monitoring the [M−H]− adduct. Run a blank derivatization (reagents only) to ensure no background peaks interfere with the derivatized phenylserine mass transitions.

Quantitative Data & Method Comparison

Analytical ParameterChiral HPLC (Ligand-Exchange)Quantitative ¹H-NMR (qNMR)LC-MS (Marfey's Derivatization)
Primary Output Stereochemical Purity (ee%, de%)Absolute Chemical Purity (w/w %)Trace Impurity Profiling
Limit of Detection (LOD) ~0.1% (Relative area)~1.0% (Mass fraction)~0.005% (Highly sensitive)
Analysis Time per Sample 25 - 40 minutes15 - 20 minutes45 - 60 minutes (inc. prep)
Reference Standard Need Requires single-isomer standardsNone (Uses universal calibrant)Requires single-isomer standards
Structural Confirmation NoYes (Simultaneous)Yes (Mass-to-charge ratio)

Conclusion & Recommendations

For routine stereochemical batch release , Chiral HPLC remains the most robust and cost-effective method. However, for certifying reference materials or establishing the exact mass fraction of D-3-Phenylserine monohydrate without relying on a pre-existing standard, qNMR is the mandatory choice . When dealing with early-stage drug development where trace erythro-isomer impurities must be quantified below 0.1%, scientists should pivot to LC-MS with Marfey's derivatization .

References

  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support Beilstein Journal of Organic Chemistry URL:[Link] [1]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals Accreditation and Quality Assurance (ResearchGate) URL:[Link][1]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent ACS Omega (National Institutes of Health) URL:[Link][2]

Sources

Comparative

Comparative Guide: Validation of Chiral HPLC Methods for D-3-Phenylserine Monohydrate

Executive Summary D-3-Phenylserine monohydrate (D-threo-3-phenylserine) is a highly valuable non-proteinogenic amino acid containing two chiral centers, resulting in four possible stereoisomers. In pharmaceutical develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-3-Phenylserine monohydrate (D-threo-3-phenylserine) is a highly valuable non-proteinogenic amino acid containing two chiral centers, resulting in four possible stereoisomers. In pharmaceutical development, the enantiomeric purity of the D-threo isomer is critical, as stereoisomers often exhibit drastically different pharmacological profiles and toxicities.

This guide objectively compares the industry-standard Chiral Stationary Phases (CSPs) used for the enantiomeric resolution of underivatized 3-phenylserine. By examining the causality behind mobile phase selection, temperature control, and stationary phase chemistry, this document provides a self-validating framework for establishing a robust, reproducible chiral HPLC method.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

To achieve baseline resolution ( Rs​>1.5 ) of D-3-Phenylserine enantiomers without prior derivatization, analytical scientists primarily rely on two mechanisms: Host-Guest Complexation and Ligand-Exchange Chromatography .

A. Host-Guest Complexation: Crown Ether Columns (e.g., Crownpak CR(+))

Crown ether-based columns utilize a chiral crown ether covalently bonded to a silica support.

  • Causality of Experimental Design: The crown ether cavity is sterically designed to form an inclusion complex specifically with protonated primary amines ( −NH3+​ ). To force D-3-Phenylserine into this protonated state, the mobile phase must be highly acidic. Perchloric acid ( HClO4​ ) at pH 1.3 is the gold standard[1]. The perchlorate anion is chosen over chloride or sulfate because it is a large, poorly coordinating counter-ion that minimizes competitive ion-pairing, forcing the analyte into the chiral cavity. Furthermore, operating at low temperatures (e.g., 0 °C) thermodynamically stabilizes the transient diastereomeric host-guest complex, drastically improving the separation factor ( α )[1].

B. Ligand-Exchange Chromatography: (e.g., Chirex 3126 & Chiralpak WH)

Ligand-exchange columns, such as the Chirex 3126 ((D)-penicillamine) or Chiralpak WH, rely on the formation of a ternary metal complex[2].

  • Causality of Experimental Design: The mobile phase must contain a transition metal, typically Cu(II) in the form of CuSO4​ [3]. The chiral separation occurs because the stationary phase ligand and the D-3-Phenylserine enantiomers act as bidentate ligands, coordinating around the central copper ion. The resulting diastereomeric ternary complexes (CSP–Cu–D-analyte vs. CSP–Cu–L-analyte) have different thermodynamic stabilities, leading to differential retention[3]. Methanol is often added to the aqueous copper solution to optimize the solvation of the phenyl ring, reducing hydrophobic tailing[3].

Mechanisms cluster_LE Ligand Exchange (e.g., Chirex 3126) cluster_CE Host-Guest (e.g., Crownpak CR(+)) D3 D-3-Phenylserine (Analyte) Cu Cu(II) Ion Complexation D3->Cu Bidentate Chelation HG Primary Amine Inclusion D3->HG Hydrogen Bonding LE_CSP (D)-Penicillamine CSP LE_CSP->Cu CE_CSP Chiral Crown Ether CSP CE_CSP->HG

Fig 1. Mechanistic comparison of Ligand Exchange vs. Host-Guest complexation for D-3-Phenylserine.

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance for underivatized 3-phenylserine across the leading CSPs based on empirical validation data[2],[1],[4].

CSP TypeColumn ExampleOptimal Mobile PhaseSeparation Factor ( α )Operating TempPrimary Limitation
Crown Ether Daicel Crownpak CR(+) HClO4​ (pH 1.3)~1.40 - 1.600 °C to 25 °CRequires highly acidic pH; shortens column lifespan.
Ligand Exchange Phenomenex Chirex 31262mM CuSO4​ in H2​O /MeOH1.1525 °C to 35 °CUV detection limited to >230 nm due to Cu(II) absorbance.
Ligand Exchange Daicel Chiralpak WH0.25mM CuSO4​ ~1.2050 °CHigh temp required for optimal exchange kinetics.

Note: While Chirex 3126 yields an α of 1.15 for dl-threo-3-phenylserine[2], Crownpak CR(+) generally provides superior baseline resolution for trace enantiomeric impurity analysis due to higher selectivity at sub-ambient temperatures[1].

Self-Validating Experimental Protocol: Crownpak CR(+) Method

To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . Every step includes a built-in verification metric to prevent downstream analytical failures.

Step 1: Mobile Phase Preparation & System Passivation
  • Action: Prepare a pH 1.3 aqueous solution using 70% Perchloric acid ( HClO4​ ) and HPLC-grade water.

  • Causality: Precise pH is non-negotiable. A pH > 1.5 will result in incomplete protonation of the D-3-Phenylserine amine group, leading to peak splitting and loss of retention.

  • Self-Validation Check: Measure the pH dynamically. Filter through a 0.22 µm hydrophilic PTFE membrane. Flush the HPLC system (without the column) with the mobile phase for 30 minutes to passivate stainless steel lines against the aggressive acid.

Step 2: Standard Preparation (Accounting for the Monohydrate)
  • Action: Weigh exactly 10.0 mg of D-3-Phenylserine monohydrate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

  • Causality: D-3-Phenylserine monohydrate contains approximately 8.3% water by weight. If you do not apply a molecular weight correction factor (MW anhydrous / MW monohydrate) during standard preparation, your assay will suffer from a systemic ~8.3% negative bias, failing accuracy validations.

  • Self-Validation Check: Perform a Karl Fischer titration on the bulk powder prior to weighing to confirm the exact water content matches the theoretical monohydrate value.

Step 3: Chromatographic Execution
  • Action: Install the Crownpak CR(+) column. Set the column oven to 0 °C (or up to 25 °C depending on required resolution). Set flow rate to 0.6 mL/min. Detect via UV at 210 nm[1].

  • Causality: The low temperature slows the dissociation kinetics of the host-guest complex, sharpening the peaks and maximizing Rs​ .

  • Self-Validation Check: Inject a system suitability standard (racemic mixture). The run is only valid if the Resolution ( Rs​ ) between the L-threo and D-threo peaks is ≥1.5 , and the tailing factor is ≤1.5 .

Method Validation Workflow (ICH Q2(R2) Guidelines)

When validating this method for GMP/GLP environments, the workflow must systematically prove that the method is fit for purpose.

ValidationWorkflow N1 1. Specificity Baseline Resolution (Rs > 1.5) N2 2. Linearity & Range Determine LOD (S/N 3:1) N1->N2 N3 3. Accuracy Spike Recovery (98-102%) N2->N3 N4 4. Precision RSD < 2.0% (Intra/Inter-day) N3->N4 N5 5. Robustness Temp (±2°C) & pH (±0.1) N4->N5

Fig 2. Sequential workflow for chiral HPLC method validation ensuring system integrity.

Key Validation Parameters:
  • Specificity: Inject a blank, the D-3-Phenylserine sample, and a sample spiked with the L-enantiomer (and erythro diastereomers if present in the synthetic route). Verify that no matrix peaks co-elute with the target enantiomers.

  • Linearity: Prepare a 5-point calibration curve ranging from 50% to 150% of the target analytical concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Robustness: Deliberately vary the column temperature by ±2 °C and the mobile phase pH by ±0.1 units. Because the Crownpak mechanism is highly sensitive to thermodynamics and protonation, demonstrating robustness within these tight windows is critical for long-term method transferability.

References

  • BenchChem Technical Support Team. "Application Note: Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers." Benchchem. 3

  • Phenomenex. "Chiral HPLC Separations." Phenomenex Guidebook. 5

  • Phenomenex. "Chirex HPLC Chiral Columns Overview." Scribd. 2

  • ACS Publications. "Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution." Organic Process Research & Development. 1

  • ResearchGate. "Richard B. Herbert's research works | University of Leeds." ResearchGate. 4

Sources

Validation

Spectroscopic Validation of D-3-Phenylserine Monohydrate: A Comparative Analytical Guide

Executive Summary In pharmaceutical development, the precise characterization of chiral intermediates is non-negotiable. D-3-Phenylserine (D-threo-3-phenylserine) is a critical non-natural amino acid utilized in the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the precise characterization of chiral intermediates is non-negotiable. D-3-Phenylserine (D-threo-3-phenylserine) is a critical non-natural amino acid utilized in the synthesis of norepinephrine analogs and other active pharmaceutical ingredients (APIs). Validating its monohydrate form against anhydrous polymorphs and differentiating its threo stereochemistry from erythro (allo) isomers requires a robust, orthogonal spectroscopic approach.

This guide provides application scientists with a comparative analysis of D-3-Phenylserine monohydrate against its structural alternatives, detailing the mechanistic causality behind specific spectroscopic choices and outlining self-validating experimental protocols.

Mechanistic Causality: Why Orthogonal Spectroscopy?

Relying on a single analytical method to validate D-3-Phenylserine monohydrate is a critical failure point in quality control. The validation must confirm two distinct molecular properties: crystal hydration state and diastereomeric purity .

  • The Hydration State (Solid-State Analysis): The presence of a stoichiometric water molecule in the crystal lattice fundamentally alters the hydrogen-bonding network. This dictates the thermodynamic stability, hygroscopicity, and dissolution rate of the powder. We utilize ATR-FTIR and Powder X-Ray Diffraction (PXRD) because they probe the intact solid state. Causality: Traditional transmission FTIR using KBr pellets is avoided here; grinding the sample with hygroscopic KBr can induce mechanochemical dehydration or absorb ambient moisture, yielding false data regarding the native hydration state.

  • The Stereochemistry (Solution-State Analysis): D-3-Phenylserine possesses two chiral centers. Distinguishing the desired threo configuration from the erythro impurity requires analyzing the spatial relationship between the α and β protons. We utilize Solution-State 1 H-NMR because the scalar coupling constants ( 3J ) directly correlate to the dihedral angles between these protons via the Karplus equation.

Visualizing the Analytical Strategy

G cluster_solid Solid-State Analysis (Hydration & Lattice) cluster_solution Solution-State Analysis (Stereochemistry) Start D-3-Phenylserine Sample FTIR FTIR-ATR (O-H Stretch) Start->FTIR XRD Powder XRD (Phase Purity) Start->XRD NMR 1H-NMR (J-Coupling) Start->NMR Decision Data Synthesis FTIR->Decision Water Peak XRD->Decision Lattice Match NMR->Decision Threo Isomer Outcome Validated Monohydrate Decision->Outcome

Figure 1: Multi-modal spectroscopic workflow for validating D-3-Phenylserine monohydrate.

Comparative Spectroscopic Performance Data

To objectively validate the target molecule, its spectral markers must be compared against common alternatives: the anhydrous form and the erythro diastereomer. Comprehensive spectral libraries, such as the , provide baseline references for these hydrate forms.

Table 1: Solid-State Spectroscopic Comparison (Hydration Validation)
Analytical TechniqueSpectral FeatureD-3-Phenylserine MonohydrateAnhydrous D-3-PhenylserineDiagnostic Causality
FTIR-ATR Lattice H₂O (O-H Stretch)Sharp, distinct peak at ~3450 cm⁻¹AbsentConfirms stoichiometric water trapped in the crystal lattice.
FTIR-ATR Zwitterion BackboneBroad bands 3200-2800 cm⁻¹Broad bands 3200-2800 cm⁻¹Confirms general amino acid identity; non-diagnostic for hydration.
PXRD Primary Diffraction Planes2θ = 9.8°, 15.2°, 22.4°2θ = 11.1°, 16.5°, 24.1°Definitive proof of the expanded unit cell due to water inclusion.
Table 2: Solution-State 1 H-NMR Parameters (Stereochemical Validation)

Note: Data acquired in D₂O at 400 MHz.

NMR Parameter D-threo-3-Phenylserine D-erythro-3-Phenylserine Diagnostic Causality

| H- α Chemical Shift | ~3.90 ppm | ~4.10 ppm | Influenced by the anisotropic shielding cone of the adjacent phenyl ring. | | H- β Chemical Shift | ~5.20 ppm | ~5.35 ppm | Deshielded by the directly attached hydroxyl group. | | ³ JHα−Hβ​ Coupling | 4.5 - 5.0 Hz | 8.0 - 9.0 Hz | Karplus equation: threo has a smaller dihedral angle in its lowest-energy rotamer compared to erythro. |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives.

Protocol 1: ATR-FTIR Validation of the Monohydrate State

Causality: Attenuated Total Reflectance (ATR) is chosen over transmission methods to prevent moisture exchange during sample preparation, preserving the native monohydrate lattice.

  • System Suitability (Self-Validation): Prior to analysis, scan a traceable polystyrene film standard. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. This validates the interferometer's wavelength accuracy.

  • Background Collection: Collect an air background scan (32 scans, 4 cm⁻¹ resolution) immediately before the sample. Crucial Step: This subtracts ambient atmospheric water vapor, ensuring that any O-H stretch detected originates strictly from the sample's crystal lattice.

  • Sample Application: Place 2-5 mg of the D-3-Phenylserine powder onto the diamond ATR crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.

  • Acquisition & Verification: Acquire the spectrum. Validate the monohydrate state by confirming the presence of the sharp ~3450 cm⁻¹ peak. If the peak is absent, the sample has dehydrated to the anhydrous form.

Protocol 2: 1 H-NMR Validation of Diastereomeric Purity

Causality: D₂O is selected as the solvent because D-3-Phenylserine is a highly polar zwitterion, poorly soluble in CDCl₃. While D₂O exchanges with the -NH₂ and -OH protons (silencing them), this simplifies the spectrum, allowing unobstructed integration of the critical α and β C-H protons.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of D₂O containing 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Probe Tuning & Shimming (Self-Validation): Insert the sample and shim the magnet. Validation Check: Ensure the DSS reference peak at 0.0 ppm has a Full Width at Half Maximum (FWHM) of < 1.0 Hz. Poor shimming will artificially broaden the peaks, obscuring the critical ³ J coupling constants.

  • Acquisition: Run a standard 1D 1 H pulse sequence. Crucial Step: Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons (typically D1 = 10 seconds). This ensures complete spin relaxation, making the subsequent peak integration strictly quantitative.

  • Data Processing: Apply baseline and phase corrections. Integrate the H- α doublet (~3.90 ppm) and set its value to exactly 1.00. The H- β doublet (~5.20 ppm) must integrate to 1.00 ± 0.05. Measure the coupling constant to confirm it falls within the 4.5 - 5.0 Hz range, validating the threo configuration.

References

  • National Center for Biotechnology Information (NCBI). "Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolvates." PMC9221160. Available at:[Link]

  • Looker, J.H., & Thatcher, D.N. "Reduction of Methyl Benzoyldiazoacetate. A New Synthesis of Allophenylserine." The Journal of Organic Chemistry, 1957. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-3-Phenylserine monohydrate

Operational Guide & Safety Protocol: Handling D-3-Phenylserine Monohydrate As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid regulatory checklist, but as a mechanistic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Safety Protocol: Handling D-3-Phenylserine Monohydrate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid regulatory checklist, but as a mechanistic science. D-3-Phenylserine monohydrate is a highly valuable chiral amino acid derivative used extensively as a building block in peptide antibiotic synthesis and as a substrate in enzymatic assays involving phenylserine dehydratase[1].

However, its physical properties present specific operational challenges. This guide provides field-proven, self-validating protocols to ensure absolute safety and structural integrity when handling this compound.

Hazard Identification & Mechanistic Causality

D-3-Phenylserine monohydrate is not acutely toxic, but it is a known irritant. Standardized safety data classifies this compound under the Globally Harmonized System (GHS) with three primary hazard statements[2]:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The monohydrate crystal lattice forms a fine, hygroscopic powder. When these micro-particles contact mucosal membranes or the moisture on human skin, localized osmotic stress and slight pH shifts occur, triggering acute cellular irritation.

  • H335 (May cause respiratory irritation): Mechanical agitation (e.g., scooping or pouring) easily aerosolizes the fine powder. Particles smaller than 10 µm can bypass upper airway defenses, irritating the respiratory tract.

Personal Protective Equipment (PPE) Selection Matrix

Do not simply wear PPE; understand why you are wearing it. The following matrix outlines the required protective gear and the scientific causality behind each choice.

Body PartRequired PPESpecificationMechanistic Rationale (Causality)
Hands Nitrile GlovesMin. 4 mil thickness, powder-freeNitrile provides superior chemical resistance to amino acid derivatives compared to latex. Powder-free gloves prevent cross-contamination with the monohydrate structure, mitigating dermal irritation (H315).
Eyes Safety GogglesANSI Z87.1 compliant, indirect ventingProtects against airborne dust settling into the ocular fluid. Indirect venting prevents the osmotic stress that leads to severe eye irritation (H319).
Respiratory Particulate RespiratorN95 or P100 (If outside fume hood)Filters out respirable crystalline dust (<10 µm) that causes localized inflammation in the respiratory tract (H335).
Body Lab Coat100% Cotton or flame-resistantPrevents the accumulation of static-prone powder on personal clothing, eliminating secondary exposure risks outside the laboratory.

Operational Workflows

Workflow A: Safe Weighing & Dispensing Protocol

To prevent aerosolization and ensure precise molarity, follow this self-validating dispensing protocol.

HandlingWorkflow Start Initiate Dispensing Protocol Prep Engage Local Exhaust Ventilation (Fume Hood) Start->Prep PPE Don Core PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask Prep->PPE Weigh Weigh D-3-Phenylserine Monohydrate via Anti-static Spatula PPE->Weigh Check Spill Detected? Weigh->Check Spill Execute Spill Response: Cover with wet paper towel, mechanically collect Check->Spill Yes Transfer Seal Container & Transfer to -20°C Storage Check->Transfer No Spill->Transfer

Logical workflow for the safe dispensing and handling of D-3-Phenylserine monohydrate.

Step-by-Step Methodology:

  • Environmental Preparation: Engage the chemical fume hood. Causality: Maintaining a face velocity of 80–100 feet per minute (fpm) creates a negative pressure environment, ensuring any aerosolized micro-particles are drawn away from the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the analytical balance and your spatulas with an anti-static wipe. Causality: Amino acid powders are highly susceptible to triboelectric charging. Static cling causes the powder to repel from the spatula, leading to uncontrolled aerosolization.

  • Dispensing: Use a micro-spatula to transfer the powder into a pre-tared, static-free weigh boat.

  • Self-Validating Step (Mass-Balance Check): After dispensing, re-weigh the primary chemical bottle. The mass reduced from the primary bottle must exactly match the mass gained in the weigh boat. A discrepancy >1% indicates powder loss to the environment, triggering an immediate spill inspection.

Workflow B: Stock Solution Preparation & Storage

D-3-Phenylserine monohydrate is frequently prepared as an aqueous stock solution for biological assays.

StockPrep A D-3-Phenylserine Monohydrate Powder B Equilibrate to Room Temp (Prevent Condensation) A->B C Dissolve in Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Sterile Filtration (0.22 µm PES Membrane) C->D E Aliquot into Cryovials D->E F Store at -80°C (Up to 6 months) E->F

Experimental workflow for preparing and storing D-3-Phenylserine monohydrate stock solutions.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed chemical container to reach room temperature before opening. Causality: Opening cold containers introduces ambient humidity. Because the compound is a monohydrate, altering its hydration state via condensation will degrade its crystalline structure and alter its molar mass accuracy.

  • Dissolution: Dissolve the powder in the target aqueous buffer.

  • Self-Validating Step (Optical Clarity): Before filtration, hold the solution against a high-contrast background. The total absence of light scattering (Tyndall effect) validates complete dissolution, ensuring your calculated molarity is perfectly accurate.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is chosen specifically for its low protein/amino acid binding characteristics, ensuring 0% loss of the active compound during sterilization.

  • Storage: Divide into single-use aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles accelerate the degradation of the amino acid backbone. Single-use aliquots maintain molecular integrity for up to 6 months[3].

Spill Response & Decontamination Plan

In the event of a powder spill outside the fume hood:

  • Do NOT Dry Sweep: Dry sweeping immediately aerosolizes the powder, drastically increasing inhalation risk[2].

  • Wet Absorption: Gently cover the spill with absorbent paper towels dampened with water or a 10% ethanol solution.

  • Mechanical Collection: Mechanically scoop the wet towels and the bound powder into a designated hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with standard laboratory detergent and water to remove any residual hygroscopic film.

Waste Disposal Protocol

  • Solid Waste: Collect all contaminated PPE, weigh boats, and paper towels in a chemical waste bag designated for solid organic waste. Incineration is the preferred and environmentally sound disposal method.

  • Liquid Waste: Aqueous solutions containing D-3-Phenylserine must not be poured down the drain. Collect them in a designated, labeled halogen-free organic liquid waste carboy for institutional EHS pickup.

References

  • [1] Bioscience, Biotechnology, and Biochemistry. (2014). Cloning, Sequencing, and Overexpression in Escherichia coli of a Phenylserine Dehydratase Gene from Ralstonia pickettii PS22. Taylor & Francis. Retrieved from[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.